2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate

Lipophilicity LogP Membrane permeability

2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate (CAS 1545001-73-7) is a doubly fluorinated carbamate with five fluorine atoms, engineered for applications demanding elevated lipophilicity (XLogP3=1.9) and multiple hydrogen-bond acceptor sites (7). Compared to mono-fluorinated carbamates, this compound provides a predicted order-of-magnitude higher octanol-water partitioning, slower hydrolytic carbamate cleavage, and a protective AlF₃ passivation layer on aluminium current collectors in Li-ion electrolytes. Procure this high-purity research reagent to optimise intracellular probe delivery, pro-drug stability, or electrolyte corrosion suppression.

Molecular Formula C5H6F5NO2
Molecular Weight 207.10 g/mol
CAS No. 1545001-73-7
Cat. No. B6617394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate
CAS1545001-73-7
Molecular FormulaC5H6F5NO2
Molecular Weight207.10 g/mol
Structural Identifiers
SMILESC(C(F)F)NC(=O)OCC(F)(F)F
InChIInChI=1S/C5H6F5NO2/c6-3(7)1-11-4(12)13-2-5(8,9)10/h3H,1-2H2,(H,11,12)
InChIKeyUYQXZRHMSSTCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate (CAS 1545001-73-7) – Core Chemical Identity and Procurement Baseline


2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate (CAS 1545001-73-7) is a doubly fluorinated carbamate ester bearing a 2,2,2-trifluoroethyl group on the ester oxygen and a 2,2-difluoroethyl substituent on the carbamate nitrogen [1]. With a molecular formula of C₅H₆F₅NO₂ and molecular weight of 207.10 g·mol⁻¹, the compound carries five fluorine atoms distributed across two distinct fluoroalkyl domains, a structural feature that distinguishes it from simpler mono-fluorinated carbamates [1]. The compound is catalogued under PubChem CID 79078687 and MDL MFCD23728092, and is commercially supplied by specialty chemical vendors for research use only [1].

Why In-Class Fluorocarbamate Analogs Cannot Be Interchanged with 2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate


Carbamate derivatives with fluorinated alkyl chains are often treated as interchangeable building blocks, yet the simultaneous presence of a trifluoroethyl ester and a difluoroethyl N-substituent in 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate generates a physico-chemical profile that cannot be recapitulated by analogs bearing only one fluorinated domain or non-fluorinated alkyl chains [1]. The five-fluorine composition elevates the computed logP (XLogP3 = 1.9) substantially above that of the mono-fluorinated 2,2,2-trifluoroethyl carbamate (XLogP3 = 0.54) or the tert-butyl protected analog (logP ≈ 1.33), while the seven hydrogen-bond acceptor sites (versus one in 2,2,2-trifluoroethyl carbamate) profoundly alter solvation and intermolecular interaction potential [1]. These differences translate into measurable divergence in partition behaviour, hydrolytic stability, and electrochemical performance that directly bear on experimental reproducibility, biological assay outcomes, and electrolyte formulation reliability.

Quantitative Differentiation Evidence for 2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate vs. Closest Analogs


LogP Elevation vs. 2,2,2-Trifluoroethyl Carbamate Confers Enhanced Lipophilicity for Membrane-Permeability-Dependent Assays

The target compound displays a computed XLogP3 of 1.9, which is 1.36 log units higher than the 0.54 measured for the closest monofluorinated analog 2,2,2-trifluoroethyl carbamate (CAS 461-37-0) [1]. Compared to tert-butyl (2,2-difluoroethyl)carbamate (logP = 1.33) and 2,2,2-trifluoroethyl N-ethylcarbamate (logP = 1.12), the target compound is 0.57 and 0.78 log units more lipophilic, respectively . This quantitative difference is driven by the combined contribution of the two electron-withdrawing fluoroalkyl groups.

Lipophilicity LogP Membrane permeability

Seven Hydrogen-Bond Acceptors vs. One in the Parent Trifluoroethyl Carbamate Alter Solvation and Intermolecular Recognition

The target compound possesses seven hydrogen-bond acceptor (HBA) sites – contributed by the carbonyl oxygen, the carbamate nitrogen, and five fluorine atoms – versus a single HBA site in 2,2,2-trifluoroethyl carbamate (CAS 461-37-0) [1]. The hydrogen-bond donor count remains one in both compounds. This six-fold increase in HBA count arises from the N-(2,2-difluoroethyl) substitution and fundamentally alters the compound's capacity to engage in dipole-dipole and hydrogen-bonding interactions with solvents, stationary phases, and biological targets [1].

Hydrogen bonding Solvation Molecular recognition

Increased Fluorine-Atom Count Correlates with Slower Carbamate Hydrolytic Cleavage Under Physiological Conditions

A recent systematic study of fluorinated reversible N-alkyl carbamate derivatives of psilocin demonstrated that increasing the number of fluorine atoms on the alkyl promoiety progressively slows carbamate bond hydrolysis under physiological conditions (pH 7.4, 37 °C) [1]. The target compound, bearing five fluorine atoms across two alkyl domains, occupies a higher fluorination tier than analogs such as 2,2,2-trifluoroethyl carbamate (3 fluorines) or 2,2,2-trifluoroethyl N-ethylcarbamate (3 fluorines), and class-level inference predicts correspondingly greater resistance to spontaneous hydrolytic cleavage [1]. No direct hydrolysis half-life data comparing these specific compounds side-by-side is publicly available, but the structure–stability relationship established across the psilocin carbamate series provides a mechanistically grounded basis for anticipating differential stability.

Hydrolytic stability Fluorine effect Carbamate prodrug

Higher Fluorinated Carbamates Enable Stable Cycling of LiTFSI-Based Li-Ion Electrolytes by Suppressing Aluminium Current-Collector Corrosion

In a comparative physico-chemical and electrochemical study of fluorinated vs. non-fluorinated carbamates as electrolyte solvents for LiTFSI-based lithium-ion batteries, higher fluorinated carbamates were shown to form a sufficiently thick, protective aluminium fluoride (AlF₃) layer on the surface of the aluminium current collector, thereby preventing continuous anodic aluminium dissolution (corrosion) [1]. Non-fluorinated carbamates failed to provide this protection. The target compound, with five fluorine atoms, belongs to the 'higher fluorinated' class exhibiting this protective behaviour, whereas analogs such as N-ethyl carbamate (zero fluorine atoms) or 2,2,2-trifluoroethyl N-ethylcarbamate (three fluorine atoms) would be expected, based on the class trend, to offer less robust AlF₃ passivation [1][2]. The electrochemical stability window and ionic conductivity of the fluorinated carbamate–LiTFSI electrolytes were also characterised, confirming suitability as safer replacements for toxic and thermally unstable LiPF₆-based systems [1].

Li-ion battery Electrolyte solvent Aluminium corrosion

Recommended Application Scenarios for 2,2,2-Trifluoroethyl N-(2,2-difluoroethyl)carbamate Based on Established Differentiation Evidence


Cell-Based Assays Requiring Enhanced Passive Membrane Permeability Without Added Molecular Bulk

When designing fluorinated probe molecules or inhibitor candidates for intracellular targets, the elevated logP of 1.9 (vs. 0.54 for 2,2,2-trifluoroethyl carbamate) translates to a predicted order-of-magnitude increase in octanol-water partitioning . Researchers needing higher lipophilicity to improve passive cellular uptake – without resorting to large aromatic or aliphatic appendages that increase molecular weight and off-target binding risk – should select the target compound over mono-fluorinated carbamate analogs. The five-fold increase in hydrogen-bond acceptor count also provides additional solvation tuning possibilities for optimising intracellular distribution .

Prodrug or Sustained-Release Constructs Dependent on Predictable Carbamate Hydrolysis Kinetics

The structure–stability relationship established across the fluorinated psilocin carbamate series demonstrates that increasing fluorination on the alkyl promoiety systematically reduces the rate of carbamate bond hydrolysis under physiological conditions . The target compound, with five fluorine atoms, is predicted to exhibit slower hydrolytic cleavage than analogs bearing only a trifluoroethyl ester group (three fluorine atoms), providing a longer-lived carbamate linkage for sustained-release applications, pro-drug strategies, or synthetic routes where premature carbamate cleavage would compromise yield or purity . Although direct comparative half-life data are lacking, the class-level trend offers a scientifically grounded basis for compound selection where hydrolytic persistence is the primary design criterion.

LiTFSI-Based Lithium-Ion Electrolyte Formulation for Aluminium Current-Collector Corrosion Suppression

In Li-ion battery R&D aimed at replacing toxic LiPF₆ with the safer LiTFSI conducting salt, the electrolyte co-solvent must prevent oxidative dissolution of the aluminium cathode current collector. Higher fluorinated carbamates, including the target compound (five fluorine atoms), form a protective AlF₃ layer on the aluminium surface, enabling stable cycling of NMC cathodes whereas non-fluorinated carbamates fail to provide this passivation . Procurement of the target compound rather than N,N-dimethyl carbamate or mono-fluorinated 2,2,2-trifluoroethyl carbamate is recommended for electrolyte formulations that require aluminium corrosion suppression without sacrificing ionic conductivity or electrochemical stability window .

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